Monosodium 3'-uridinemonophosphate
Description
Monosodium 3'-uridinemonophosphate (3'-UMP-Na, CAS 35170-03-7) is a nucleotide derivative where the phosphate group is esterified at the 3'-position of the ribose moiety of uridine. Its molecular formula is C₉H₁₁N₂O₉P·Na, with a molecular weight of 322.17 g/mol . Structurally, it differs from other uridine monophosphates (e.g., 5'-UMP) in the position of the phosphate group, which influences its biochemical reactivity, stability, and applications in enzymatic studies and nucleotide synthesis .
Properties
CAS No. |
56070-36-1 |
|---|---|
Molecular Formula |
C9H12N2NaO9P |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
KWEHEBFOIOLYPP-IAIGYFSYSA-M |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium 3’-uridinemonophosphate can be synthesized through the phosphorylation of uridine. The process typically involves the reaction of uridine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, monosodium 3’-uridinemonophosphate is produced using enzymatic methods. Enzymes such as nucleoside phosphorylases are employed to catalyze the phosphorylation of uridine. This method is preferred due to its efficiency and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Monosodium 3’-uridinemonophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce uridine and phosphoric acid.
Phosphorylation: It can participate in further phosphorylation reactions to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Dephosphorylation: Enzymatic dephosphorylation can convert it back to uridine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Phosphorylation: Requires ATP and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases under physiological conditions.
Major Products Formed:
Hydrolysis: Uridine and phosphoric acid.
Phosphorylation: UDP and UTP.
Dephosphorylation: Uridine.
Scientific Research Applications
Monosodium 3’-uridinemonophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in RNA synthesis and is used in studies related to gene expression and regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a supplement to enhance cognitive function.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a flavor enhancer in the food industry.
Mechanism of Action
Monosodium 3’-uridinemonophosphate exerts its effects primarily through its involvement in nucleotide metabolism. It serves as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides. The compound also participates in the synthesis of RNA, influencing gene expression and cellular function.
Molecular Targets and Pathways:
RNA Polymerase: Utilizes monosodium 3’-uridinemonophosphate as a substrate for RNA synthesis.
Kinases and Phosphatases: Regulate its phosphorylation and dephosphorylation.
Neurotransmitter Pathways: Potentially influences cognitive function through its role in nucleotide metabolism.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key differences between monosodium 3'-uridinemonophosphate and related uridine derivatives:
Research Findings and Key Differences
Isomerization Dynamics : 3'-UMP-Na isomerizes to 2',5'-dinucleotides in neutral buffers, whereas 5'-UMP remains stable under the same conditions .
Enzymatic Specificity : RNA polymerases preferentially incorporate 5'-phosphorylated nucleotides, making 5'-UMP more relevant in transcription studies compared to 3'-UMP .
Thermal Stability : Cyclic 2',3'-UMP-Na exhibits higher thermal stability (decomposition >150°C) than linear 3'-UMP-Na (decomposition ~100°C) .
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